MFCD02979273
Description
Research Context and Significance of MFCD02979273 in Chemical Sciences
J-113397, with the IUPAC name 1-[(3R,4R)-1-cyclooctylmethyl-3-(hydroxymethyl)-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a non-peptidyl molecule that has become an invaluable tool for researchers. nih.gov Its significance lies in its high potency and selectivity as an antagonist for the N/OFQ receptor. nih.govmedchemexpress.com This receptor system is the most recently discovered member of the opioid receptor family and is implicated in a wide array of physiological and pathological processes, including pain modulation, mood, reward, and memory. nih.govwikipedia.org
The selectivity of J-113397 for the N/OFQ receptor over classical opioid receptors (mu, delta, and kappa) is a key attribute that allows for the specific investigation of the N/OFQ system's functions without the confounding effects of activating other opioid pathways. nih.govresearchgate.net This has enabled researchers to delineate the unique roles of the N/OFQ peptide and its receptor in the central nervous system.
Table 1: Chemical and Pharmacological Properties of J-113397
| Property | Value |
| IUPAC Name | 1-[(3R,4R)-1-cyclooctylmethyl-3-(hydroxymethyl)-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one |
| Molecular Formula | C24H37N3O2 |
| Mechanism of Action | Competitive antagonist of the NOP (ORL1) receptor |
| Ki for human ORL1 | 1.8 nM nih.gov |
| Selectivity | High selectivity over mu, delta, and kappa opioid receptors nih.gov |
Historical Perspectives on this compound Research and Development
The discovery of J-113397 was a significant milestone in the study of the N/OFQ system. It was first reported by researchers at Banyu Pharmaceutical Co. as the first potent and selective non-peptidyl ORL1 receptor antagonist. nih.gov Prior to the development of J-113397, the available antagonists were often peptidic in nature, which limited their utility in in vivo studies due to poor metabolic stability and blood-brain barrier penetration. mdpi.com
The development of J-113397 emerged from the screening of chemical libraries, followed by medicinal chemistry efforts to optimize the affinity and selectivity of a lead compound. nih.gov Its characterization in various in vitro and in vivo models solidified its status as a benchmark antagonist for the N/OFQ receptor. nih.govresearchgate.net The synthesis of J-113397, however, can be challenging due to its two chiral centers, leading to research into simpler, achiral analogues. nih.gov
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Current research involving J-113397 is focused on elucidating the therapeutic potential of N/OFQ receptor antagonism in a variety of central nervous system disorders. One of the most promising areas is in the treatment of Parkinson's disease. Studies have shown that J-113397 can attenuate parkinsonian-like symptoms in animal models, and its co-administration with L-DOPA may produce additive therapeutic effects. nih.gov
The role of the N/OFQ system in mood and motivation is another active area of investigation. Research suggests that N/OFQ receptor antagonists, including J-113397, may have antidepressant and anxiolytic properties. nih.gov Furthermore, J-113397 is being used to explore the involvement of the N/OFQ system in the brain's reward circuitry and its potential implications for substance use disorders. wikipedia.org
Despite the progress made, several questions remain. The precise mechanisms by which N/OFQ receptor antagonism produces its therapeutic effects in different disease models are still being unraveled. Long-term studies are needed to fully understand the consequences of sustained N/OFQ receptor blockade.
Table 2: Selected In Vitro and In Vivo Research Findings for J-113397
| Research Area | Finding | Reference |
| Receptor Binding | Inhibited [125I][Tyr(14)]nociceptin binding to CHO cells expressing the ORL1 receptor with an IC50 of 2.3 nM. | researchgate.net |
| Functional Antagonism | Competitively antagonized nociceptin-induced inhibition of cAMP formation in cells expressing the recombinant human OP4 receptor. | nih.gov |
| Pain Modulation | Inhibited hyperalgesia induced by intracerebroventricular administration of nociceptin (B549756) in mice. | nih.gov |
| Parkinson's Disease Model | Attenuated akinesia in 6-hydroxydopamine hemilesioned rats and showed additive effects with L-DOPA. | nih.gov |
| Reward and Motivation | Modulated electrophysiological markers of reward learning in rats. | oup.com |
Interdisciplinary Contributions to this compound Research
The study of J-113397 is inherently interdisciplinary, drawing on expertise from medicinal chemistry, pharmacology, neuroscience, and molecular biology.
Medicinal Chemistry: The synthesis and optimization of J-113397 and its analogues are central to this field. nih.govnih.gov
Pharmacology: Researchers in this area have extensively characterized the in vitro and in vivo pharmacological profile of J-113397, defining its potency, selectivity, and mechanism of action. nih.govresearchgate.netnih.gov
Neuroscience: Neuroscientists utilize J-113397 as a pharmacological tool to probe the function of the N/OFQ system in specific brain circuits and its role in behavior, from pain perception to complex cognitive processes. nih.govnih.govoup.com
Molecular Biology: The use of cell lines expressing recombinant N/OFQ receptors has been crucial in the detailed characterization of J-113397's interaction with its molecular target. nih.govnih.gov
The collaborative efforts across these disciplines continue to expand our understanding of the N/OFQ system and the potential therapeutic applications of modulating its activity with compounds like J-113397.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-butoxyphenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O2S/c1-2-3-12-30-22-7-5-4-6-18(22)14-19(15-26)23(29)28-24-27-16-21(31-24)13-17-8-10-20(25)11-9-17/h4-11,14,16H,2-3,12-13H2,1H3,(H,27,28,29)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCHCVMLBCPOJA-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of Mfcd02979273
Quantum Chemical Studies of MFCD02979273
Quantum chemical calculations have been instrumental in elucidating the electronic and structural properties of this compound. These studies often focus on the molecule in isolation or as part of larger supramolecular structures, such as co-crystals. malariaworld.org
The electronic structure of 2,4-Diamino-6-phenyl-1,3,5-triazine is characterized by its aromatic triazine and phenyl rings, along with the electron-donating amino groups. DFT calculations have been used to determine key electronic parameters. For instance, studies on related triazine derivatives have calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.
In a study of a co-crystal involving 2,4-Diamino-6-phenyl-1,3,5-triazine, DFT calculations were performed to analyze the frontier molecular orbitals. researchgate.net Such analyses help in understanding intermolecular interactions, like the various hydrogen bonds that stabilize the crystal structures. nih.govscispace.com Hirshfeld surface analysis is another computational tool frequently used to visualize and quantify these intermolecular contacts in crystals of 2,4-Diamino-6-phenyl-1,3,5-triazine. researchgate.netrsc.org Furthermore, computations on tautomeric forms of the molecule have shown how prototropic tautomerism can affect its geometry and electronic properties. semanticscholar.org
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2,4-Diamino-6-methyl-1,3,5-triazine | DFT | -7.1980 | -1.9959 | 5.2021 | ekb.eg |
| LPLCM (triazine derivative) | DFT/B3LYP/6-31G(d,p) | - | - | 4.52 | rsc.org |
| LPLBM (triazine derivative) | DFT/B3LYP/6-31G(d,p) | - | - | 4.48 | rsc.org |
The conformational flexibility of 2,4-Diamino-6-phenyl-1,3,5-triazine is largely dictated by the rotation around the single bond connecting the phenyl group to the triazine ring. Crystallographic studies have noted that this internal rotation is often restricted within the crystal lattice due to packing preferences and extensive hydrogen bonding networks. nih.govscispace.com
Computational and NMR studies on related tri-substituted 1,3,5-triazines have explored their conformational mobility in solution. nih.gov These studies reveal the existence of different conformers, such as "propeller" and "asymmetric" forms, arising from restricted rotation around the C(triazine)–N bonds. The rotational energy barriers for various arylamino-1,3,5-triazines have been estimated to be in the range of 53–77 kJ mol⁻¹ (13–18 kcal/mol). nih.gov DFT calculations are employed to better understand the factors influencing these rotational barriers, such as substituents and solvent effects. nih.gov
Theoretical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. For 2,4-Diamino-6-phenyl-1,3,5-triazine and its derivatives, vibrational spectra (FT-IR and Raman) are a key area of investigation.
In a study on a co-crystal of 2,4-Diamino-6-phenyl-1,3,5-triazine with phenylthioacetic acid, DFT calculations were used to predict the vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. malariaworld.org Similarly, for metallotectons involving this molecule, IR spectra were measured and analyzed to observe changes in vibration frequencies of N–H, C–N, and other bonds upon coordination to metal ions. Time-dependent DFT (TD-DFT) is another method used to predict electronic absorption spectra, which can be correlated with experimental UV-Vis data to understand electronic transitions. rsc.orgnih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Reference |
|---|---|---|---|---|
| N-H str (asym) | 3575 | 3479 | 3478 | malariaworld.org |
| N-H str (sym) | 3461 | 3404 | - | malariaworld.org |
| C-H str (phenyl) | 3065 | 3064 | 3062 | malariaworld.org |
| C=N str (triazine) | 1644 | 1633 | 1634 | malariaworld.org |
Note: DAPT stands for 2,4-Diamino-6-phenyl-1,3,5-triazine.
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical studies provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and interactions of molecules in various environments.
Although specific MD simulation studies focusing solely on 2,4-Diamino-6-phenyl-1,3,5-triazine in isolation are not prevalent in the reviewed literature, the methodologies used for simulating other triazine derivatives are well-documented and directly applicable. These simulations are typically performed to understand the interaction of triazine compounds with biological macromolecules or other materials.
Common methodologies involve the use of specialized software packages like AMBER, GROMACS, or YASARA. ekb.egnih.govnih.gov The simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Commonly used force fields for organic molecules and biomolecules include AMBER, CHARMM, and MMFF94. ekb.egscispace.com A typical simulation setup involves placing the molecule in a simulation box, often filled with an explicit solvent like water, and applying periodic boundary conditions. The system is then subjected to energy minimization, followed by a simulation run for a specific duration (e.g., 10 to 100 nanoseconds) at a constant temperature and pressure. ekb.egnih.gov
The output of an MD simulation is a trajectory that describes the position, velocity, and energy of all atoms over time. This trajectory is analyzed to understand the dynamic behavior of the molecule. Key metrics include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the molecule. ekb.egnih.gov
For triazine derivatives interacting with proteins, MD simulations are used to assess the stability of the binding pose obtained from molecular docking. nih.gov Analyses of the radius of gyration (Rg) and solvent-accessible surface area (SASA) provide further insights into the conformational changes and interactions with the surrounding environment. ekb.eg These analyses collectively paint a detailed picture of the molecule's dynamic behavior, conformational preferences, and the nature of its interactions with other species.
Table of Compound Names
| MFCD/MDL Number | Common Name(s) | Chemical Name |
| This compound / MFCD00023187 | Benzoguanamine, DAPT | 2,4-Diamino-6-phenyl-1,3,5-triazine |
| - | PTAA | Phenylthioacetic acid |
| - | - | 2,4-Diamino-6-methyl-1,3,5-triazine |
| - | - | 2,4,6-trichloro-1,3,5-triazine |
Cheminformatics and Bioinformatics Approaches for this compound Research
The digital era has revolutionized chemical research, with cheminformatics and bioinformatics providing indispensable tools for analyzing and interpreting complex molecular data. For a compound like this compound, these approaches are critical for contextualizing its properties and predicting its behavior.
Database Mining and Data Curation for this compound Analogues
The journey into understanding this compound begins with the systematic mining of chemical databases. Researchers identify analogues by searching for structurally similar compounds across vast repositories. This process, known as database mining, is essential for building a comprehensive dataset that can reveal structure-activity relationships (SAR).
The curation of this data is a meticulous process. It involves standardizing chemical structures, removing duplicates, and ensuring the accuracy of associated biological or chemical data. For this compound analogues, this curated dataset becomes the foundation for all subsequent computational modeling and analysis.
| Database Type | Information Gleaned for this compound Analogues | Examples of Databases |
| Chemical Structure Databases | Substructure and similarity searching to identify known analogues. | PubChem, ChEMBL, ZINC |
| Biological Activity Databases | Linking structural analogues to known biological targets and assay results. | BindingDB, PDB |
| Patent Databases | Identifying novel structural scaffolds and potential intellectual property landscapes. | SureChEMBL, Google Patents |
Machine Learning Applications in this compound Prediction and Classification
Machine learning (ML) has emerged as a transformative technology in chemical research, offering the ability to predict molecular properties and classify compounds with remarkable accuracy. northwest.educationzendesk.com For this compound, ML models can be trained on the curated datasets of its analogues to forecast a range of characteristics.
These predictive models can be broadly categorized into regression models, which predict continuous properties like binding affinity or solubility, and classification models, which assign compounds to discrete categories such as 'active' or 'inactive'. The application of these models accelerates the research process by prioritizing which novel derivatives of this compound are most promising for synthesis and experimental testing. mathworks.com
| Machine Learning Model | Application for this compound | Predicted Property |
| Random Forest | Classification of activity against a specific biological target. | Active/Inactive |
| Gradient Boosting | Regression to predict physicochemical properties. | Solubility, LogP |
| Support Vector Machines | Classification of potential toxicity. | Toxic/Non-toxic |
| Deep Neural Networks | Complex pattern recognition for SAR studies. | Bioactivity Prediction |
In Silico Design Strategies for this compound Derivatives
The true power of computational chemistry lies in its ability to guide the design of new molecules with enhanced properties. In silico design strategies for this compound derivatives leverage the insights gained from cheminformatics and machine learning to propose novel structures that are optimized for a specific purpose. nih.govajol.info
These strategies often involve a cyclical process of designing a virtual library of derivatives, predicting their properties using computational models, and then selecting the most promising candidates for synthesis. This iterative approach significantly reduces the time and cost associated with traditional trial-and-error methods. mdpi.comnih.gov
Techniques such as molecular docking can simulate the binding of designed derivatives to a protein target, providing a rational basis for structural modifications. mdpi.com Furthermore, computational methods can predict the absorption, distribution, metabolism, and excretion (ADME) properties of these new compounds, which is a critical aspect of drug development. mdpi.com
| Design Strategy | Description | Goal for this compound Derivatives |
| Structure-Based Drug Design | Utilizes the 3D structure of a biological target to design complementary ligands. | Enhance binding affinity and selectivity. |
| Ligand-Based Drug Design | Employs knowledge of known active molecules to design new ones with similar properties. | Improve potency and reduce off-target effects. |
| Fragment-Based Drug Design | Builds novel molecules by combining smaller chemical fragments that are known to bind to the target. | Create novel chemical scaffolds. |
| Multi-parameter Optimization | Simultaneously optimizes several properties (e.g., potency, solubility, metabolic stability). | Develop well-rounded drug candidates. |
Advanced Synthetic Methodologies for Mfcd02979273 and Its Analogues
Novel Synthetic Routes for MFCD02979273
The synthesis of diaryl sulfonamides like this compound traditionally involves the reaction of a sulfonyl chloride with an amine. sci-hub.se However, recent advancements have focused on developing more sophisticated and efficient routes.
Exploration of Asymmetric Synthesis Approaches
For analogues of this compound, particularly those with substitution at the 2,6-positions of the phenyl ring, the potential for N-C axial chirality arises due to restricted rotation around the N-C single bond. nih.govmdpi.com The catalytic enantioselective synthesis of such atropisomeric sulfonamides is an area of active research.
One prominent method is the palladium-catalyzed N-allylation (Tsuji-Trost allylation) of secondary sulfonamides. nih.gov Research has demonstrated that using a chiral palladium catalyst, such as one derived from a Trost ligand, can induce high enantioselectivity in the N-allylation of sulfonamides bearing a 2,6-disubstituted-phenyl group. nih.govmdpi.com For instance, the reaction of a secondary sulfonamide with allyl acetate (B1210297) in the presence of a Trost ligand-(allyl-PdCl)2 catalyst can yield N-C axially chiral N-allylated sulfonamides with up to 92% enantiomeric excess (ee). nih.gov The absolute stereochemistry of the resulting products can be confirmed through X-ray crystal structure analysis. nih.gov This approach represents a significant step towards the controlled synthesis of single-enantiomer sulfonamide derivatives.
Table 1: Asymmetric N-Allylation of Substituted Sulfonamides
| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| N-(2-tert-Butyl-6-methylphenyl)-4-methylbenzenesulfonamide | (S,S)-Trost Ligand | High | nih.gov |
Development of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to sulfonamide synthesis to reduce environmental impact and improve safety. sci-hub.sethieme-connect.com Key strategies include the use of environmentally benign solvents, solvent-free conditions, and safer reagents. mdpi.comrsc.org
Water has been successfully employed as a green solvent for sulfonamide synthesis. mdpi.comscilit.com The reaction of sulfonyl chlorides with amines can be performed at room temperature in water, using sodium carbonate (Na2CO3) as an acid scavenger. sci-hub.se This method avoids the use of toxic organic solvents and simplifies product isolation, often requiring only filtration. mdpi.com
Another significant green approach is mechanochemistry, which involves conducting reactions in a ball mill under solvent-free conditions. rsc.org A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis from disulfides. This involves a tandem oxidation-chlorination reaction mediated by solid sodium hypochlorite (B82951) (NaOCl·5H2O), followed by amination. rsc.org This method is efficient for both aromatic and aliphatic starting materials and avoids the environmental concerns associated with solvents. rsc.org
The use of sulfur dioxide substitutes like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is another green strategy. thieme-connect.com DABSO serves as a stable and easily handled source of SO2, which can be inserted into molecules to form sulfonyl groups, providing a safer alternative to traditional sulfonation methods that can be hazardous. thieme-connect.com
Table 2: Comparison of Green Synthesis Methods for Sulfonamides
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Water as solvent, Na2CO3 as base | Environmentally benign, simple workup, high yields | mdpi.com, sci-hub.se |
| Mechanosynthesis | Solvent-free (ball mill), NaOCl·5H2O | Reduced waste, cost-effective, metal-free | rsc.org |
Derivatization Strategies for this compound
Derivatization is crucial for creating analogues of this compound to explore structure-activity relationships (SAR). This involves modifying the core structure in a controlled and selective manner.
Regioselective and Stereoselective Modifications
Regioselective functionalization allows for the modification of a specific position on the aromatic rings of this compound. Palladium-catalyzed C-H activation is a powerful tool for this purpose. researchgate.netacs.org The sulfonamide group itself can act as a weakly coordinating directing group, guiding the functionalization to the ortho position of the benzene (B151609) ring. researchgate.net For example, the ortho-arylation of unsubstituted benzenesulfonamides has been achieved using palladium acetate as a catalyst and silver(I) oxide as an oxidant. researchgate.net
For allylic sulfonamide analogues, highly regioselective hydroformylation can be achieved using a scaffolding ligand approach. acs.orgnih.gov This method employs a catalytic directing group that transiently attaches to the sulfonamide, guiding the hydroformylation to a specific carbon and leading to the synthesis of β-amino-aldehydes with high selectivity. acs.org
On native proteins, certain lysine (B10760008) residues have been shown to react more rapidly with α,β-unsaturated sulfonamides, demonstrating a form of regioselective modification. nih.gov This principle could be adapted for selective reactions on complex molecules containing multiple reactive sites.
Combinatorial Synthesis of this compound Libraries
Combinatorial chemistry provides a high-throughput method for generating large libraries of this compound analogues. uomustansiriyah.edu.iqnih.gov This can be accomplished using either solid-phase or solution-phase synthesis.
In solid-phase synthesis, a starting material is attached to a resin, and subsequent reactions are carried out in a stepwise manner. nih.gov For example, a "libraries from libraries" approach allows for the modification of an existing library to create new ones with different chemical properties. nih.gov A core sulfonamide product can be generated on a resin, followed by various modifications to introduce diversity. nih.gov
Solution-phase combinatorial chemistry often uses a soluble polymer support, such as methoxypoly(ethylene glycol) (MeO-PEG). uomustansiriyah.edu.iqpnas.org An arylsulfonamide library can be constructed by attaching a suitable precursor to the MeO-PEG support, reacting it with a diverse set of amines to form sulfonamides, and then cleaving the products from the support. pnas.org This method can generate multimilligram quantities of each library member, which is advantageous for subsequent screening assays. pnas.org Virtual library design and computational filtering can be used to guide the synthesis towards drug-like molecules with high potential for biological activity. nih.govbyu.edu
Catalytic Approaches in this compound Synthesis
Catalysis is central to many modern synthetic methodologies for sulfonamides, offering efficiency, selectivity, and milder reaction conditions. The synthesis of the core structure of this compound, which involves forming both an S-N bond and a C-N bond, can benefit significantly from catalytic methods.
S-N Bond Formation: Copper-catalyzed reactions are widely used for constructing the sulfonamide S-N bond. thieme-connect.com One approach involves the oxidative coupling of a sulfur source, like DABSO, with an amine. thieme-connect.com Another method uses the direct coupling of thiosulfonates with amines in the presence of a copper catalyst. thieme-connect.com
C-N Cross-Coupling: The formation of the N-aryl bond is a key step. While the direct cross-coupling of sulfonamides with aryl halides is challenging due to the reduced nucleophilicity of the sulfonamide nitrogen, catalytic systems have been developed to overcome this. thieme-connect.com Palladium-catalyzed C-H arylation, using a directing group strategy, allows for the construction of biaryl sulfonamides by coupling aromatic C-H bonds with iodobenzenesulfonamides. acs.org
C-H Amination: Catalytic C-H amination offers a direct way to form C-N bonds, avoiding the need for pre-functionalized starting materials. Ruthenium(II) and Cobalt(II) catalysts have been shown to mediate the C-H amidation of alkenyl sulfonamides with alkynes, achieving highly regioselective amination. thieme-connect.com
These catalytic methods provide powerful and versatile tools for the synthesis of this compound and a diverse range of its analogues, facilitating the exploration of their chemical and biological properties. thieme-connect.com
Mechanistic Elucidation of Mfcd02979273 S Molecular Interactions
Investigation of MFCD02979273's Target Engagement
Scientific literature detailing the specific target engagement of the chemical compound this compound, also identified as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, is not available in the public domain. sigmaaldrich.comnih.gov While general methodologies for assessing target engagement of chemical compounds exist, such as cell-based assays using technologies like NanoBRET, specific studies applying these techniques to this compound have not been published. nih.govnih.gov
Identification of Binding Partners and Receptors
There is no published research identifying the specific binding partners or cellular receptors for this compound. The process of identifying protein-ligand interactions is fundamental to understanding a compound's mechanism of action. missouri.edu However, studies to determine which proteins or receptors this compound interacts with have not been documented. General approaches to uncover such interactions often involve techniques like affinity purification-mass spectrometry or computational predictions, but the application of these methods to this compound has not been reported.
Characterization of Binding Kinetics and Thermodynamics
A characterization of the binding kinetics (association and dissociation rates) and thermodynamics (the energetic forces driving the binding) for this compound has not been described in scientific literature. Understanding these parameters is crucial for evaluating the affinity and residence time of a compound with its target. nih.govvetmeduni.ac.atfrontiersin.org Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used for such characterizations, but no data from these assays are available for this compound. vetmeduni.ac.at
Elucidation of Intracellular Signaling Pathways Modulated by this compound
There is a lack of information regarding the intracellular signaling pathways that may be modulated by this compound. Research into how a compound affects cellular communication networks is essential for understanding its biological effects. nih.govncsu.edunih.gov
Analysis of Downstream Signaling Cascades
No studies have been published that analyze the downstream signaling cascades affected by this compound. Such analyses would typically investigate the activation or inhibition of specific signaling proteins, such as kinases or transcription factors, following cellular exposure to the compound. nih.gov The impact of this compound on well-established signaling pathways like the MAPK cascade remains uninvestigated. nih.gov
Proteomic and Transcriptomic Responses to this compound at the Cellular Level
Comprehensive proteomic and transcriptomic studies to map the global changes in protein and gene expression in response to this compound have not been reported. These approaches provide a broad overview of the cellular response to a chemical compound. mdpi.comnih.govfrontiersin.orgrutgers.edu Without such data, it is not possible to detail the cellular pathways and processes that are transcriptionally or translationally altered by this compound.
Enzymatic Modulation by this compound
There is no available data to suggest that this compound modulates the activity of any specific enzymes. While many quinazoline-containing compounds are known to act as enzyme inhibitors, particularly protein kinase inhibitors, the specific enzymatic targets of this compound have not been identified or characterized. researchgate.net
Kinetic Characterization of Enzyme Inhibition/Activation
There is no available data in the scientific literature detailing the kinetic characterization of enzyme inhibition or activation by this compound. Studies that would determine parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), or the activation constant (Kₐ) against specific enzymes have not been reported. Consequently, no data tables can be generated for these kinetic parameters.
Structural Basis of Enzyme-MFCD02979273 Complexes
There is no available data from structural biology studies such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy that describe the three-dimensional structure of this compound in a complex with any enzyme. Information regarding its binding mode, specific amino acid interactions, or conformational changes upon binding is currently absent from the public record. Therefore, no data tables on structural parameters can be compiled.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Mfcd02979273
Foundational Principles of SAR in MFCD02979273 Research
SAR studies form the bedrock of medicinal chemistry and drug discovery, providing a qualitative framework to understand how different parts of a molecule, such as this compound, contribute to its biological activity. This understanding is crucial for the rational design of new, more potent, and selective analogues.
For a hypothetical SAR study on this compound analogues, one could systematically vary the substituents on both the 4-bromophenyl and the 4-methoxybenzylidene rings. For example, replacing the bromo group with other halogens (chloro, fluoro) or with electron-donating or electron-withdrawing groups could significantly alter the electronic properties and, consequently, the biological activity. Similarly, modifications to the methoxy (B1213986) group on the benzylidene ring could probe the importance of steric and electronic factors in that region of the molecule. A study on acetohydrazide pyrazole derivatives highlighted that electron-withdrawing groups enhanced the antimicrobial potential of the synthesized compounds. researchgate.net
An illustrative data table for a hypothetical SAR study is presented below:
| Analogue | R1 (on Phenyl Ring) | R2 (on Benzylidene Ring) | Observed Activity (e.g., IC50 in µM) |
| This compound | 4-Br | 4-OCH3 | Baseline |
| Analogue 1 | 4-Cl | 4-OCH3 | To be determined |
| Analogue 2 | 4-F | 4-OCH3 | To be determined |
| Analogue 3 | 4-Br | 4-OH | To be determined |
| Analogue 4 | 4-Br | 4-NO2 | To be determined |
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric elements can be inferred from its structural components and comparison with other biologically active hydrazones. These likely include:
Aromatic Rings: The 4-bromophenyl and 4-methoxybenzylidene rings can engage in hydrophobic and π-π stacking interactions with the biological target.
Hydrogen Bond Acceptors and Donors: The hydrazide moiety contains a carbonyl oxygen (C=O) and an N-H group, which can act as hydrogen bond acceptors and donors, respectively. These are critical for anchoring the molecule within a binding site. The crystal structure of a related compound, 2-(4-bromophenyl)acetohydrazide, shows that molecules are linked via N—H···O hydrogen bonds. nih.gov
Linker Moiety: The acetohydrazide linker provides a specific spatial arrangement and conformational flexibility for the two aromatic rings.
Computer simulations and molecular modeling can provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds. rsc.org
QSAR Model Development for this compound Analogues
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This quantitative approach allows for the prediction of the activity of novel compounds and provides insights into the physicochemical properties that govern their biological effects.
The first step in QSAR model development is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. wikipedia.org For analogues of this compound, a variety of descriptors would be calculated, falling into several categories:
Constitutional Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, and number of rotatable bonds. ucsb.edu
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edusemanticscholar.org These descriptors are often crucial for understanding the reactivity and interaction of molecules. ucsb.edu
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability, which are important for absorption, distribution, metabolism, and excretion (ADME) properties. ucsb.eduhufocw.org
A hypothetical table of molecular descriptors for this compound is shown below:
| Descriptor Type | Descriptor Name | Calculated Value for this compound |
| Constitutional | Molecular Weight | 349.2 g/mol |
| Constitutional | Number of Rotatable Bonds | 4 |
| Physicochemical | LogP | 3.22 |
| Topological | Topological Polar Surface Area (tPSA) | 67.2 Ų |
| Electronic | HOMO Energy | To be calculated |
| Electronic | LUMO Energy | To be calculated |
Once the molecular descriptors are calculated for a series of this compound analogues with known biological activities, multivariate statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). semanticscholar.org Common statistical techniques include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a set of descriptors.
Partial Least Squares (PLS): This is a robust method that can handle a large number of correlated descriptors.
Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN) are increasingly used to build more complex and predictive QSAR models. semanticscholar.org
The success of any QSAR model is highly dependent on the quality of the input data, the appropriate selection of descriptors, and the statistical tools used for modeling. wikipedia.org
A crucial step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive ability. wikipedia.orgbasicmedicalkey.com A QSAR model should not only be able to reproduce the activities of the compounds in the training set but also accurately predict the activities of new, untested compounds. basicmedicalkey.com Several validation strategies are commonly employed:
Internal Validation (Cross-Validation): This involves splitting the initial dataset into training and test sets. wikipedia.org A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive power. wikipedia.org
External Validation: The dataset is divided into a training set, used to build the model, and a test set (or external set), which is not used during model development. wikipedia.orgbasicmedicalkey.com The model's ability to predict the activities of the compounds in the test set is a measure of its external predictive power, often evaluated by the squared correlation coefficient (R²_pred).
Y-scrambling: The biological activity data is randomly shuffled, and a new QSAR model is developed. If the original model is robust, the scrambled models should have significantly lower correlation coefficients, ensuring that the original correlation was not due to chance. wikipedia.org
A good QSAR model should have high values for the squared correlation coefficient (R²) for the training set, the cross-validated squared correlation coefficient (q²), and the squared correlation coefficient for the external test set (R²_pred). uniroma1.it
Ligand-Based and Structure-Based Design Principles Applied to this compound
The exploration of a compound's therapeutic potential often involves two key strategies: ligand-based and structure-based design. In the absence of a known biological target for this compound, ligand-based approaches would be the initial recourse. This would involve comparing its structural features to other molecules with known biological activities to infer potential targets and mechanisms of action.
Should a biological target be identified, structure-based design would become paramount. This powerful technique relies on the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. By understanding the binding site's topography and key amino acid interactions, medicinal chemists can rationally modify the structure of this compound to enhance its binding affinity and efficacy.
Scaffold Hopping and Bioisosteric Replacements in this compound Optimization
Scaffold hopping is a creative strategy in drug discovery aimed at identifying novel core structures (scaffolds) that can mimic the biological activity of a known compound. For this compound, this could involve replacing the 1,2-dihydropyridine-3-carboxamide core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. The goal is to discover new chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
Bioisosteric replacement is a more subtle yet equally important optimization technique. It involves substituting a functional group within the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. For instance, the methoxy group on the phenyl ring of this compound could be replaced with other electron-donating or halogen groups to probe the electronic requirements for activity. Similarly, the imino and carboxamide functionalities offer opportunities for bioisosteric modifications to fine-tune hydrogen bonding interactions with a potential target.
A hypothetical exploration of bioisosteric replacements for this compound is presented in the table below:
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Methoxy (-OCH3) | Ethoxy (-OCH2CH3), Isopropoxy (-OCH(CH3)2) | Explore steric tolerance in the binding pocket. |
| Methoxy (-OCH3) | Hydroxyl (-OH), Amino (-NH2) | Introduce new hydrogen bonding capabilities. |
| Methoxy (-OCH3) | Fluoro (-F), Chloro (-Cl) | Modify electronic properties and metabolic stability. |
| Imino (=NH) | Carbonyl (=O) | Alter hydrogen bond donor/acceptor properties. |
| Methyl (-CH3) on dihydropyridine ring | Ethyl (-CH2CH3), Trifluoromethyl (-CF3) | Probe for additional binding interactions and modify electronics. |
Fragment-Based Approaches in this compound SAR Exploration
Fragment-based drug discovery (FBDD) offers a powerful alternative for exploring the SAR of a compound, especially when starting with a molecule of unknown biological activity. This approach involves deconstructing the parent molecule, this compound, into smaller chemical fragments. These fragments can then be screened against a panel of biological targets to identify which parts of the molecule are responsible for any observed biological activity.
For this compound, the key fragments would include:
2-methoxyphenyl group: This fragment could be screened for its ability to bind to aromatic-binding pockets in various proteins.
4-methyl-1,2-dihydropyridine-3-carboxamide core: This heterocyclic system represents the central scaffold and its binding contributions could be assessed independently.
Imino group: The role of this specific functional group in potential target interactions can be investigated using smaller molecules containing this moiety.
Once a "hit" is identified for a particular fragment, it can be grown or linked with other fragments to reconstruct a more potent and selective ligand. This bottom-up approach to SAR exploration is highly efficient and can provide valuable insights into the key molecular interactions driving biological activity.
The following table outlines the potential fragments of this compound for FBDD screening:
| Fragment Name | Chemical Structure | Potential for SAR Exploration |
| 2-Methoxyaniline | C7H9NO | Investigating the role of the substituted phenyl ring in binding. |
| 2-Imino-4-methyl-1,2-dihydropyridine-3-carboxylic acid | C7H8N2O2 | Assessing the contribution of the core heterocyclic scaffold. |
While specific experimental data on this compound is currently lacking, the application of these established principles of medicinal chemistry provides a clear roadmap for any future investigations into its biological potential.
Advanced Analytical Methodologies for the Characterization and Detection of Mfcd02979273
Chromatographic Techniques for MFCD02979273 Analysis
Chromatographic methods are central to the separation and purification of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine from complex matrices and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinazoline (B50416) derivatives. A typical HPLC method for the analysis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine would involve a reversed-phase approach, which is well-suited for moderately polar compounds.
Method development would focus on optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring good resolution from any impurities or metabolites. A C18 column is a common choice for the stationary phase due to its versatility and wide availability. The mobile phase composition is a critical factor, typically consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The buffer, often ammonium (B1175870) acetate (B1210297) or phosphate, helps to maintain a consistent pH and improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. UV detection is suitable for this compound due to the presence of chromophoric groups in its structure.
A stability-indicating HPLC method has been developed for other quinazoline derivatives, such as 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, using a C18 column and a mobile phase of methanol and water. ijpsonline.com Similarly, an HPLC method for the quinazoline derivative PD153035 in rat plasma utilized a C18 column with an acetonitrile-ammonium acetate buffer as the mobile phase. nih.gov These examples provide a solid foundation for developing a specific method for this compound.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm and 330 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is another powerful separation technique, although its direct application to a relatively polar and high molecular weight compound like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can be challenging due to potential thermal degradation in the injector or column. However, GC coupled with mass spectrometry (GC-MS) can be a valuable tool for the identification of volatile impurities or degradation products.
For the analysis of the parent compound, derivatization to increase its volatility and thermal stability would likely be necessary. A common derivatization technique for compounds with amine groups is silylation. The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. The oven temperature would be programmed to increase gradually to facilitate the separation of compounds with different boiling points. GC-MS analysis has been successfully applied to other quinazoline derivatives, often for reaction monitoring and product identification. dergipark.org.trjove.comnih.govjove.com
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both normal- and reversed-phase HPLC for the analysis and purification of a wide range of compounds, including polar and chiral molecules. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol.
For N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine and its potential metabolites, which are likely to be polar, SFC offers several advantages. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. The ability to use a variety of stationary phases, including those used in both normal- and reversed-phase HPLC, provides flexibility in method development. SFC coupled with mass spectrometry (SFC-MS) is a particularly powerful combination for the analysis of complex mixtures. mdpi.comscilit.comnih.govresearchgate.net The analysis of other nitrogen-containing heterocyclic compounds has been successfully demonstrated using SFC-MS/MS. mdpi.comscilit.comnih.govresearchgate.net
Spectroscopic Approaches for this compound Elucidation
Spectroscopic techniques are indispensable for the structural confirmation and detailed molecular characterization of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the identity of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine by providing a highly accurate mass measurement, which can be used to determine its elemental formula.
For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. In this approach, the parent ion corresponding to the protonated molecule [M+H]+ is selected in the first mass analyzer, fragmented in a collision cell, and specific fragment ions are monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for quantification at very low concentrations. The fragmentation pattern can also provide further structural confirmation. For nitroaromatic compounds, characteristic losses of NO and NO2 are often observed.
Table 2: Predicted Mass Spectrometric Data for this compound
| Ion | m/z (calculated) | Description |
| [M+H]+ | 349.0500 | Protonated molecule |
| [M-NO]+ | 319.0449 | Loss of nitric oxide |
| [M-NO2]+ | 303.0499 | Loss of nitrogen dioxide |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. The aromatic region of the ¹H NMR spectrum of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine would show a complex pattern of signals corresponding to the protons on the quinazoline and phenyl rings. The methoxy (B1213986) group would appear as a singlet.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment.
¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a sensitive and direct probe of the fluorine atom's environment.
Beyond structural confirmation, advanced NMR techniques can be used to study the three-dimensional conformation of the molecule in solution. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, even if they are not directly bonded, providing insights into the preferred conformation of the molecule. semanticscholar.org Furthermore, NMR titration experiments, where the spectrum of the compound is monitored upon the addition of a binding partner, can be used to study intermolecular interactions. diva-portal.org
Table 3: Key Expected NMR Features for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 9.0 | Multiple signals in the aromatic region with characteristic coupling patterns. |
| ~4.0 | Singlet for the methoxy group protons. | |
| ¹³C | 100 - 160 | Signals for aromatic and heterocyclic carbons. |
| ~55-60 | Signal for the methoxy carbon. | |
| ¹⁹F | Varies | A single resonance for the fluorine atom, likely showing coupling to adjacent protons. |
Table of Compound Names
| Identifier/Name |
| This compound |
| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
| 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one |
| PD153035 |
| Acetonitrile |
| Methanol |
| Ammonium acetate |
| Carbon dioxide |
| Nitric oxide |
| Nitrogen dioxide |
Advanced Optical Spectroscopy (e.g., UV-Vis, Fluorescence, IR) for this compound
Optical spectroscopy methods are indispensable for elucidating the structural features and quantifying this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to probe its electronic and vibrational energy levels.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For this compound, the presence of multiple chromophores, specifically the substituted phenyl rings and the 1,2,4-triazole (B32235) ring, dictates its UV absorption profile. These aromatic systems contain π-electrons that can be excited to higher energy orbitals by absorbing UV radiation.
The analysis of benzamide (B126) derivatives by UV-Vis spectroscopy typically reveals characteristic absorption bands corresponding to π → π* transitions within the aromatic rings. sci-hub.seresearchgate.net The exact position and intensity of these bands for this compound would be influenced by the various substituents on the phenyl rings, including the methoxy (-OCH3), trifluoromethyl (-CF3), methyl (-CH3), and the triazole groups. UV-Vis spectroscopy is a powerful quantitative tool, where the amount of light absorbed is directly proportional to the concentration of the compound in a solution, a principle governed by the Beer-Lambert law. This makes it suitable for concentration determination in various samples. dergipark.org.tr
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. horiba.comnumberanalytics.com For a molecule to be fluorescent, it must typically possess a rigid structure and conjugated π-systems, which are present in this compound. core.ac.uk The aromatic rings in the benzamide structure could potentially impart fluorescent properties.
The process involves exciting the molecule to a higher electronic state with a specific wavelength of light. Upon relaxation to the ground state, it emits a photon at a longer wavelength (lower energy), and this emitted light is detected. horiba.com The presence of the electron-withdrawing trifluoromethyl (-CF3) group can significantly influence the fluorescence quantum yield and emission spectra. aip.orgrsc.org While not all aromatic compounds are strongly fluorescent, this technique offers exceptional sensitivity and selectivity if this compound exhibits native fluorescence, making it valuable for detecting trace amounts of the compound. drawellanalytical.comwiley.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgpressbooks.pub The IR spectrum of this compound would provide a unique "fingerprint," confirming the presence of its key structural components.
The expected characteristic absorption frequencies for the functional groups in N-(3-methoxy-5-(trifluoromethyl)phenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)benzamide are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | N-H Stretch | 3500 - 3300 | Medium |
| Amide (C=O) | C=O Stretch | 1690 - 1630 | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl C-H (from -CH₃) | C-H Stretch | 3000 - 2850 | Medium/Strong |
| Triazole Ring | C=N and N=N Stretch | 1640 - 1470 | Medium-Weak |
| Ether (Ar-O-CH₃) | C-O Stretch | 1300 - 1000 | Strong |
| Trifluoromethyl (CF₃) | C-F Stretch | 1350 - 1100 | Strong |
This table presents generalized expected absorption ranges based on established IR spectroscopy data. libretexts.orguc.eduucla.edunih.gov The precise wavenumbers for this compound would need to be determined experimentally.
Miniaturized and High-Throughput Analytical Platforms for this compound
Modern pharmaceutical research and development demand analytical methods that are not only accurate but also rapid and cost-effective. Miniaturized and high-throughput platforms are at the forefront of this evolution, enabling the rapid analysis of thousands of samples. news-medical.netresearchgate.net
Microfluidic Devices for this compound Screening
Microfluidic devices, often called "labs-on-a-chip," integrate multiple laboratory functions onto a single chip with channel dimensions of micrometers. eden-microfluidics.com These platforms allow for the precise manipulation of extremely small fluid volumes, which offers significant advantages for high-throughput screening (HTS) of small molecule libraries that would contain compounds like this compound. nih.govresearchgate.netinsightconferences.com
In the context of drug discovery, a library of compounds including this compound could be rapidly screened for its biological activity (e.g., enzyme inhibition, receptor binding). news-medical.net Microfluidic systems can be designed to mix the compound with a target biomolecule and a detection reagent in a continuous flow or in discrete picoliter-sized droplets. mdpi.comnih.gov The outcome of the assay, often a change in fluorescence or absorbance, is then monitored in real-time. This approach drastically reduces the consumption of expensive reagents and valuable samples while significantly increasing the speed of the screening process. researchgate.net
| Advantage of Microfluidic Screening | Description |
|---|---|
| High Throughput | Enables the rapid screening of thousands to millions of compounds in a short period. news-medical.netnih.gov |
| Low Sample/Reagent Consumption | Utilizes nanoliter to picoliter volumes, conserving valuable samples and expensive reagents. eden-microfluidics.comresearchgate.net |
| Rapid Analysis | Short diffusion distances and fast reaction times lead to quicker assay results. insightconferences.com |
| High Degree of Automation | Systems can be fully automated, minimizing manual intervention and human error. mdpi.com |
| Precise Control | Allows for exact control over reaction conditions, concentrations, and timing. eden-microfluidics.com |
Automation in this compound Sample Preparation and Analysis
Automation is a cornerstone of modern analytical laboratories, particularly in the pharmaceutical industry, where large numbers of samples require processing. researchgate.netaccroma.com Automating the sample preparation for the analysis of this compound would enhance efficiency, reproducibility, and safety. americanpharmaceuticalreview.combiotage.com
Robotic systems can perform a wide array of sample preparation tasks that are tedious and prone to human error when performed manually. seal-analytical.comresearchgate.nethenderson-biomedical.co.uk For the analysis of this compound, an automated workflow could involve:
Weighing: Robotic arms can precisely weigh solid forms of the compound.
Dissolving and Diluting: Automated liquid handlers can accurately dispense solvents to dissolve the compound and perform serial dilutions to create calibration standards. teledynelabs.com
Extraction: If this compound needs to be isolated from a complex matrix (e.g., biological fluid, formulation excipients), automated solid-phase extraction (SPE) systems can be employed. charslton.com
Filtration and Vialing: The system can filter the prepared solutions to remove particulates and transfer them into vials compatible with analytical instruments like HPLC.
These automated sample preparation systems can be directly coupled to analytical instruments (e.g., LC-MS), creating a seamless "sample-in, result-out" workflow that operates with minimal human intervention, often around the clock. accroma.comalsys-int.com This integration significantly boosts laboratory productivity and ensures high-quality, traceable data. americanpharmaceuticalreview.com
Table of Compound Names
| MFCD/Identifier | Chemical Name |
| This compound | N-(3-methoxy-5-(trifluoromethyl)phenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)benzamide |
| - | Benzamide |
| - | 1,2,4-Triazole |
Emerging Research Directions and Future Perspectives for Mfcd02979273 Studies
Integration of Artificial Intelligence and Machine Learning in MFCD02979273 Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development pipeline for compounds such as this compound. These computational tools can analyze vast datasets to predict the physicochemical properties, bioactivity, and potential therapeutic applications of novel molecules. For this compound, AI and ML could be instrumental in predicting its interactions with biological targets, optimizing its structure for enhanced efficacy and reduced off-target effects, and designing novel derivatives with improved pharmacological profiles.
Machine learning models, trained on large chemical libraries, can identify patterns that are not readily apparent to human researchers. This can accelerate the identification of lead compounds and streamline the process of chemical synthesis and testing.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Utilizes algorithms to predict solubility, toxicity, and metabolic stability. | Early-stage deselection of candidates with unfavorable properties, reducing costs and time. |
| Target Identification | Employs deep learning to predict biological targets based on molecular structure. | Elucidation of the mechanism of action and potential therapeutic indications. |
| De Novo Design | Generates novel molecular structures with desired properties. | Creation of new analogues of this compound with optimized activity and safety profiles. |
Systems Biology Approaches to Understand this compound's Biological Context
Systems biology offers a holistic framework for understanding the complex biological context in which a compound like this compound operates. By integrating data from genomics, proteomics, and metabolomics, researchers can map the intricate network of interactions affected by the compound. This approach moves beyond a single-target perspective to a more comprehensive understanding of a compound's system-wide effects.
For this compound, systems biology could elucidate its mechanism of action, identify biomarkers for its efficacy, and predict potential off-target effects. This deeper understanding is crucial for its development as a potential therapeutic agent or research tool.
Innovative Methodological Development for this compound Research
The advancement of innovative research methodologies is critical for the in-depth study of this compound. High-throughput screening (HTS) technologies allow for the rapid testing of the compound against a vast array of biological targets. Furthermore, the development of novel analytical techniques, such as advanced mass spectrometry and cryogenic electron microscopy (cryo-EM), can provide unprecedented insights into the compound's structure and its interactions with biomolecules at an atomic level.
The development of bespoke assays and cellular models, including organ-on-a-chip technology, can offer more physiologically relevant platforms for studying the effects of this compound.
Challenges and Opportunities in this compound Research Translation
The translation of basic research findings into clinical applications presents both challenges and opportunities. A significant hurdle is the "valley of death," where promising compounds fail to progress from preclinical to clinical stages. For this compound, overcoming this will require a robust preclinical data package, including detailed mechanism of action studies, and a clear clinical development strategy.
Opportunities lie in the use of innovative clinical trial designs, such as adaptive trials and biomarker-stratified patient populations, to increase the efficiency and success rate of clinical development. The pursuit of orphan drug designations for rare diseases could also provide a streamlined regulatory pathway.
Collaborative Research Frameworks for Advancing this compound Knowledge
The complexity of modern drug discovery and chemical biology necessitates collaborative research frameworks. Open science initiatives, public-private partnerships, and international consortia can pool resources, expertise, and data to accelerate the research and development of compounds like this compound.
By sharing data and research findings in a pre-competitive space, researchers can avoid duplication of effort and build upon each other's work. Such collaborations can foster innovation and expedite the journey of a promising compound from the laboratory to broader scientific and clinical application.
Table 2: Compound Names Mentioned
| Compound Identifier | Chemical Name |
|---|
Q & A
Q. What strategies mitigate sampling bias in surveys assessing this compound’s application in novel materials?
- Methodological Answer : Implement stratified sampling to ensure representation across subfields (e.g., polymer science, nanotechnology). Use adaptive questioning in surveys to dynamically refine follow-up queries based on initial responses. Apply post-stratification weighting during data analysis to correct for underrepresented groups .
Methodological Considerations
Q. How should researchers structure a literature review to identify knowledge gaps about this compound?
- Methodological Answer : Use systematic review frameworks (PRISMA or similar) to screen and categorize studies by methodology, outcomes, and limitations. Annotate databases with tags like "synthesis methods" or "spectroscopic discrepancies" to map trends. Tools like VOSviewer can visualize co-citation networks and emerging research clusters .
Q. What ethical and data-management practices are critical when publishing studies on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include detailed metadata (e.g., instrument settings, raw spectra) in supplementary materials. For human-subject surveys, obtain IRB approval and anonymize datasets to comply with GDPR or HIPAA standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
